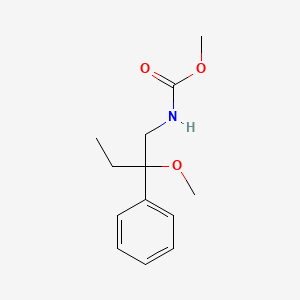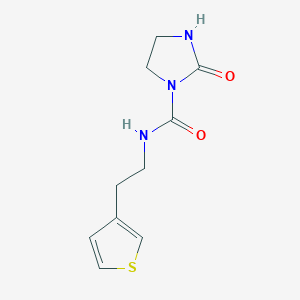
2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” is complex, as it contains a thiophene ring, an imidazolidine ring, and a carboxamide group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of thiophene derivatives and related compounds involve various chemical reactions to produce compounds with potential biological activities. For instance, the synthesis of thiazolidine derivatives as cardiotonic agents involved modifying the thiazolidine moiety and testing the analogues for cardiotonic activity, revealing the importance of the thiazolidine structure in biological activity (Nate et al., 1987). Similarly, the preparation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate and their antimicrobial activity highlights the diverse chemical reactions used to synthesize and evaluate thiophene derivatives (Spoorthy et al., 2021).
Biological Evaluation
Thiophene derivatives and related compounds have been extensively evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial activity against a range of bacteria and fungi, illustrating the potential of thiophene derivatives in antimicrobial applications (Abd Alhameed et al., 2019). Another study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against cancer cell lines, indicating the potential of thiophene-containing compounds in cancer therapy (Deady et al., 2005).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiophene derivatives are notable, with several studies highlighting their effectiveness against various microorganisms and cancer cells. The synthesis and biological evaluation of some innovative coumarin derivatives containing the thiazolidin-4-one ring underscore the antimicrobial potential of these compounds (Ramaganesh et al., 2010). Additionally, the bioinorganic relevance of some Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases demonstrated antimicrobial activity, further supporting the potential of thiophene derivatives in developing new antimicrobial agents (Singh et al., 2009).
Direcciones Futuras
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” and similar compounds could be subjects of future research in medicinal chemistry.
Propiedades
IUPAC Name |
2-oxo-N-(2-thiophen-3-ylethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-9(13-5-4-12-10(13)15)11-3-1-8-2-6-16-7-8/h2,6-7H,1,3-5H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIWHWWWYWWIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673480.png)
![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
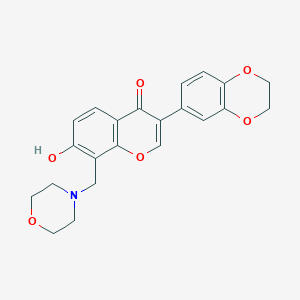
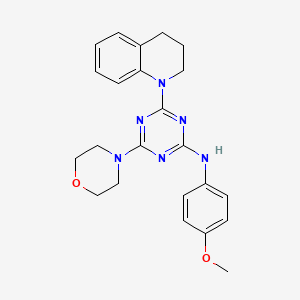
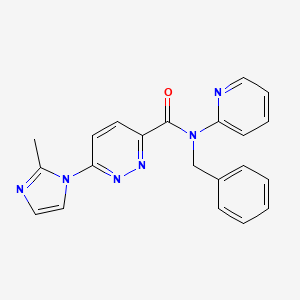

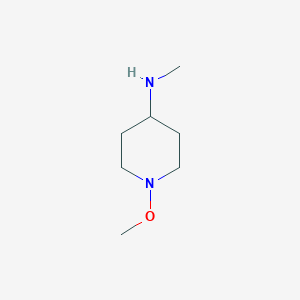
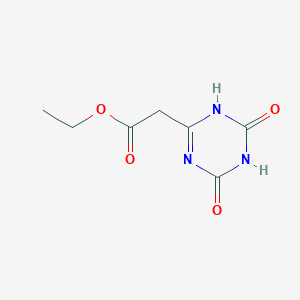

![2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde](/img/structure/B2673498.png)
